L-Histidine 7-amido-4-méthylcoumarine

Vue d'ensemble

Description

L-Histidine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C16H16N4O3 and a molecular weight of 312.32 g/mol . It is commonly used as an enzyme substrate in various biochemical assays . The compound is known for its versatility and stability, making it a valuable tool in scientific research .

Applications De Recherche Scientifique

Scientific Research Applications

The compound's unique structure and properties make it suitable for several applications:

Biochemical Assays

L-Histidine 7-amido-4-methylcoumarin is widely utilized as a fluorescent probe in enzyme assays. It is particularly effective in studying protease activity, allowing real-time visualization and quantification of enzyme functions. This application is critical in understanding enzyme kinetics and mechanisms.

| Application Type | Description |

|---|---|

| Enzyme Activity Assays | Used to monitor protease and peptidase activity through fluorescence. |

| Real-time Monitoring | Enables visualization of biochemical processes as they occur. |

Drug Development

The compound is valuable in medicinal chemistry for designing new therapeutic agents. Its ability to target specific biological pathways makes it a candidate for developing drugs aimed at various diseases, including cancer and infectious diseases.

| Drug Development Aspect | Significance |

|---|---|

| Targeting Mechanisms | Helps in the design of drugs that interact with enzymes. |

| Therapeutic Potential | Investigated for use against resistant strains of pathogens. |

Cell Biology

In cell culture studies, L-Histidine 7-amido-4-methylcoumarin is employed to investigate cellular processes such as apoptosis and protein synthesis. Its fluorescent properties facilitate tracking cellular behaviors under different experimental conditions.

| Cellular Process | Role of the Compound |

|---|---|

| Apoptosis | Monitors cell death mechanisms through fluorescence. |

| Protein Synthesis | Assesses the dynamics of protein production in cells. |

Diagnostics

This compound can be incorporated into diagnostic tests to enhance the sensitivity and specificity of assays for detecting biomolecules. Its application in clinical settings aids in identifying enzyme deficiencies or abnormalities.

| Diagnostic Application | Benefit |

|---|---|

| Biomolecule Detection | Improves assay accuracy and reliability. |

| Clinical Relevance | Useful in diagnosing metabolic disorders or diseases. |

Fluorescent Labeling

L-Histidine 7-amido-4-methylcoumarin serves as a labeling agent for proteins and peptides, facilitating the tracking of biomolecules within complex biological systems. This application is crucial for elucidating cellular mechanisms.

| Labeling Technique | Importance |

|---|---|

| Protein Labeling | Enables visualization of protein interactions in vivo. |

| Cellular Mechanism Studies | Essential for understanding biological pathways. |

Antitubercular Activity

A study highlighted the antitubercular activity of L-Histidine 7-amido-4-methylcoumarin, showing a minimum inhibitory concentration (MIC) of 1 mg/L against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The compound was found to enhance the efficacy of established antitubercular drugs like isoniazid and rifampicin through synergistic effects, targeting the mycobacterial cell wall.

Antineoplastic Activity

Research has also investigated the use of L-Histidine 7-amido-4-methylcoumarin as a substrate for L-asparaginase, an enzyme used in treating acute lymphoblastic leukemia (ALL). The compound's ability to serve as a fluorogenic substrate allows for monitoring enzyme activity, which is critical for optimizing treatment protocols.

Mécanisme D'action

Target of Action

L-Histidine 7-amido-4-methylcoumarin, also known as H-His-AMC trifluoroacetate salt, is primarily a proteolytic enzyme . This enzyme cleaves proteins at the N-terminal amino acid residue .

Mode of Action

The compound interacts with its targets by hydrolyzing peptide bonds . The biochemical activity of L-Histidine 7-amido-4-methylcoumarin is similar to that of subtilisin .

Biochemical Pathways

The compound affects the protein degradation pathways . It was originally purified from a bacterial expression plasmid, but has since been found in other bacteria . The gene product of this enzyme has also been found in bacteriophages and some strains of Proteus mirabilis and Escherichia coli .

Pharmacokinetics

It is known that the compound is used for the analytical method development, method validation (amv), quality controlled (qc) application for abbreviated new drug application (anda) or during commercial production of histidine .

Result of Action

The molecular and cellular effects of the compound’s action involve the cleavage of proteins at the N-terminal amino acid residue . This results in the breakdown of proteins, which can affect various cellular processes.

Action Environment

The compound is an acidic protein with an optimum pH for activity around 2.2 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. It is also known to be stored at temperatures below -15°C , indicating that temperature could also be a significant environmental factor.

Analyse Biochimique

Biochemical Properties

L-Histidine 7-amido-4-methylcoumarin is primarily used as an enzyme substrate . It is employed in assays of peptidases, which are more important in clinical enzyme assays . The compound is extremely versatile since the carboxy-terminus of any amino acid or peptide can be linked to it .

Cellular Effects

The effects of L-Histidine 7-amido-4-methylcoumarin on cells are primarily related to its role as an enzyme substrate . It is used in assays of peptidases, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of L-Histidine 7-amido-4-methylcoumarin involves its interaction with enzymes. As an enzyme substrate, it participates in enzyme reactions, potentially influencing enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of L-Histidine 7-amido-4-methylcoumarin over time in laboratory settings are largely dependent on the specific assays in which it is used . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of L-Histidine 7-amido-4-methylcoumarin at different dosages in animal models .

Metabolic Pathways

L-Histidine 7-amido-4-methylcoumarin is involved in the metabolic pathways related to the enzymes with which it interacts as a substrate . Specific details about these pathways and any effects on metabolic flux or metabolite levels are not currently available .

Transport and Distribution

The transport and distribution of L-Histidine 7-amido-4-methylcoumarin within cells and tissues are likely to be influenced by the enzymes and other biomolecules it interacts with . Specific details about its localization or accumulation are not currently available .

Subcellular Localization

The subcellular localization of L-Histidine 7-amido-4-methylcoumarin is likely to be influenced by the enzymes and other biomolecules it interacts with . Specific details about its activity or function at the subcellular level are not currently available .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine 7-amido-4-methylcoumarin typically involves the coupling of L-Histidine with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of L-Histidine 7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

L-Histidine 7-amido-4-methylcoumarin undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release L-Histidine and 7-amido-4-methylcoumarin.

Oxidation: It can undergo oxidation reactions, particularly at the coumarin moiety.

Substitution: The compound can participate in substitution reactions, especially at the amide linkage.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under mild conditions.

Major Products

Hydrolysis: Produces L-Histidine and 7-amido-4-methylcoumarin.

Oxidation: Results in oxidized derivatives of the coumarin moiety.

Substitution: Yields substituted amide derivatives.

Comparaison Avec Des Composés Similaires

L-Histidine 7-amido-4-methylcoumarin is unique due to its stability and versatility as an enzyme substrate. Similar compounds include:

L-Leucine 7-amido-4-methylcoumarin: Used for leucine aminopeptidase assays.

L-Arginine 7-amido-4-methylcoumarin: Utilized in arginine aminopeptidase assays.

L-Phenylalanine 7-amido-4-methylcoumarin: Applied in phenylalanine aminopeptidase assays.

These compounds share similar structures but differ in the amino acid moiety, which determines their specificity for different enzymes. L-Histidine 7-amido-4-methylcoumarin is particularly favored for its broad applicability and minimal inhibitory effects on enzyme activity .

Activité Biologique

L-Histidine 7-amido-4-methylcoumarin is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

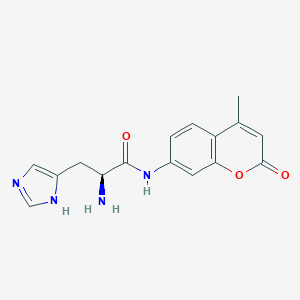

L-Histidine 7-amido-4-methylcoumarin is characterized by the following molecular formula:

- Molecular Formula : C₁₆H₁₆N₄O

- Molecular Weight : 312.25 g/mol

The compound features a coumarin moiety, which is known for its diverse biological activities including anti-inflammatory, anticoagulant, and antimicrobial properties.

Antitubercular Activity

One of the significant areas of research on L-Histidine 7-amido-4-methylcoumarin is its antitubercular activity. A study evaluated various amino and acyl amino derivatives of coumarins for their effectiveness against Mycobacterium tuberculosis. The results indicated that L-Histidine 7-amido-4-methylcoumarin exhibited a minimum inhibitory concentration (MIC) of 1 mg/L against both susceptible and multidrug-resistant strains of M. tuberculosis .

The study also revealed that this compound could act synergistically with established antitubercular drugs such as isoniazid and rifampicin, enhancing their efficacy. Electron microscopy suggested that the compound targets the mycobacterial cell wall, potentially affecting mycolic acid synthesis .

The mechanism by which L-Histidine 7-amido-4-methylcoumarin exerts its biological effects appears to involve:

- Cell-Wall Disruption : The compound disrupts the integrity of the mycobacterial cell wall.

- Synergistic Effects : Enhances the activity of existing antibiotics through combined action.

This dual mechanism may contribute to its effectiveness against resistant strains, making it a candidate for further development in tuberculosis treatment.

Study on Antineoplastic Activity

Another area of investigation includes the use of L-Histidine 7-amido-4-methylcoumarin in cancer therapy. It has been evaluated as a substrate for enzymes like L-asparaginase, which is commonly used in treating acute lymphoblastic leukemia (ALL). The compound serves as a fluorogenic substrate, allowing for the monitoring of enzyme activity in therapeutic contexts .

In clinical settings, the ability to measure L-asparaginase activity using this compound can enhance treatment efficacy by ensuring appropriate dosing and monitoring therapeutic responses.

Summary of Research Findings

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUYDFDITKBMJW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426783 | |

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-64-5 | |

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.